![molecular formula C30H58O4 B14328409 12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid CAS No. 97994-68-8](/img/structure/B14328409.png)
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid is a complex organic compound with a molecular formula of C30H58O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid typically involves esterification reactions. One common method is the reaction between 12-methyltetradecanoic acid and 12-methyltetradecanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Scientific Research Applications
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and cell membrane structure.
Mechanism of Action
The mechanism of action of 12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid involves its interaction with cellular membranes and enzymes. It can inhibit the production of surfactants by repressing the extracellular production of these molecules in bacteria. This inhibition is crucial for controlling bacterial motility and biofilm formation .
Comparison with Similar Compounds
Similar Compounds
12-Methyltetradecanoic acid: A precursor and functional parent of the compound.
Methyl 12-methyltetradecanoate: A methyl ester derivative with similar properties
Uniqueness
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid stands out due to its dual ester functionality, which imparts unique chemical reactivity and biological activity. Its ability to inhibit bacterial surfactant production makes it a valuable compound in antibacterial research .
Properties
CAS No. |
97994-68-8 |
|---|---|
Molecular Formula |
C30H58O4 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
12-methyl-3-(12-methyltetradecanoyloxy)tetradecanoic acid |
InChI |
InChI=1S/C30H58O4/c1-5-26(3)21-17-13-9-7-8-10-16-20-24-30(33)34-28(25-29(31)32)23-19-15-12-11-14-18-22-27(4)6-2/h26-28H,5-25H2,1-4H3,(H,31,32) |
InChI Key |
KHSPTIVOMIMZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)OC(CCCCCCCCC(C)CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


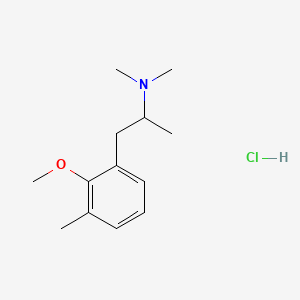
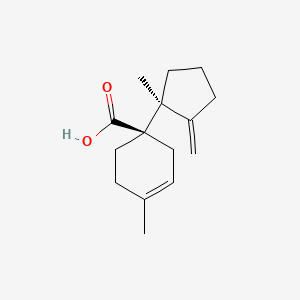
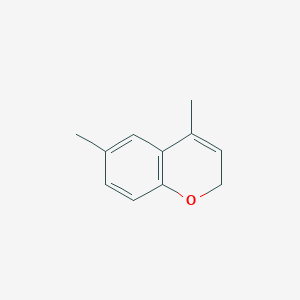
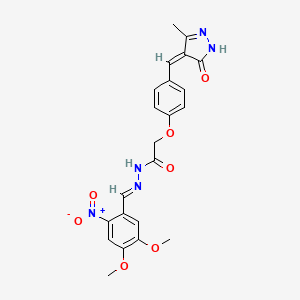
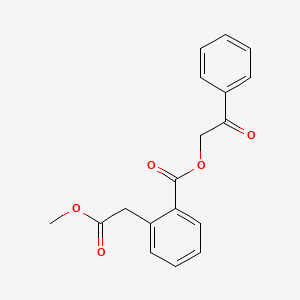
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
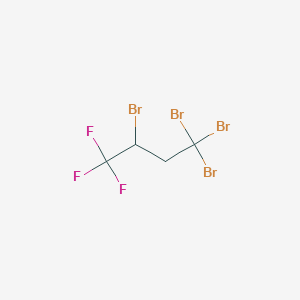
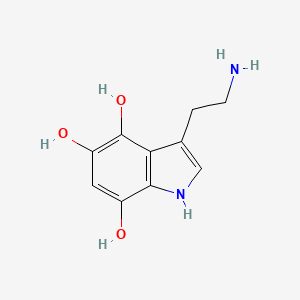
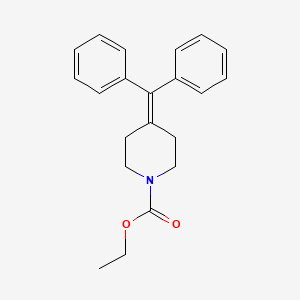
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
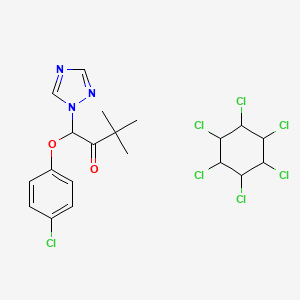
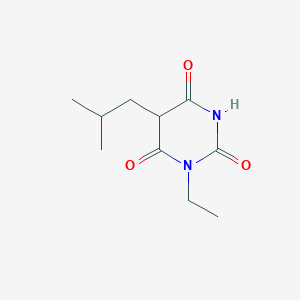
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
